molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Verucopeptin

Cat. No.: B1147338
CAS No.: 138067-14-8
M. Wt: 896.086
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Verucopeptin is a naturally occurring compound known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1) and vacuolar H±ATPase (v-ATPase) ATP6V1G subunit. It has shown significant promise in cancer chemotherapy, particularly against multidrug-resistant (MDR) cancers .

Mechanism of Action

Verucopeptin is a potent antitumor antibiotic cyclodepsipeptide that has shown efficacy against multidrug-resistant (MDR) cancers . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets two key proteins: the Vacuolar H±ATPase ATP6V1G subunit and Hypoxia-inducible factor 1 (HIF-1) . The ATP6V1G subunit is a component of the v-ATPase complex, which plays a crucial role in maintaining the acidic environment within cellular compartments. HIF-1, on the other hand, is a transcriptional factor that regulates the expression of genes involved in angiogenesis, gluconeogenesis, and metastasis .

Mode of Action

This compound interacts with its targets leading to significant changes in their function. It directly targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of both v-ATPase activity and mTORC1 signaling . Additionally, this compound inhibits HIF-1 via the mTORC1 pathway .

Biochemical Pathways

The inhibition of v-ATPase and mTORC1 signaling by this compound affects multiple biochemical pathways. The v-ATPase complex is involved in maintaining cellular pH homeostasis and protein degradation, while mTORC1 signaling plays a critical role in cell growth and proliferation. The inhibition of these pathways can lead to cell death, particularly in cancer cells .

Pharmacokinetics

Its potent antitumor activity against mdr cancers suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of this compound’s action is the inhibition of both v-ATPase activity and mTORC1 signaling, leading to substantial pharmacological efficacy against MDR cancer cell proliferation and tumor growth in vivo .

Action Environment

Given that this compound is an inhibitor of hif-1, a factor that plays a crucial role in the cellular response to hypoxia , it can be inferred that the hypoxic environment of tumors may influence the action and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of verucopeptin involves the condensation of a depsipeptide core with a polyketide side chain unit. The depsipeptide core is synthesized first, followed by the polyketide side chain, which includes three branched methyl groups. The final step involves the removal of protective groups to construct the tetrahydropyran (THP) ring .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in biosynthesis pathways and genetic manipulation have enabled the production of this compound in sufficient quantities for research and potential clinical applications .

Chemical Reactions Analysis

Types of Reactions

Verucopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include protecting groups for the depsipeptide core and specific catalysts for the polyketide side chain synthesis. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include the cyclic depsipeptide core and the polyketide side chain, which are then combined to form the final this compound molecule .

Properties

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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